1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine
Overview
Description
1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound characterized by its nitro group and trifluoromethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting with the nitration of 2-pyridine to introduce the nitro group at the 5-position
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of nitroso derivatives and carboxylic acids.
Reduction: Production of amino derivatives and hydroxylamines.
Substitution: Generation of various substituted piperazines and pyridines.
Scientific Research Applications
1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group and trifluoromethyl group play crucial roles in its biological activity, influencing its binding affinity and reactivity with target molecules.
Comparison with Similar Compounds
1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine is compared with other similar compounds, such as:
1-(5-Nitro-2-pyridinyl)piperazine: Similar structure but lacks the trifluoromethyl group.
4-[3-(Trifluoromethyl)phenyl]piperazine: Lacks the nitro group on the pyridine ring.
2-Nitro-4-(trifluoromethyl)aniline: Different arrangement of nitro and trifluoromethyl groups.
Properties
IUPAC Name |
1-(5-nitropyridin-2-yl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)12-2-1-3-13(10-12)21-6-8-22(9-7-21)15-5-4-14(11-20-15)23(24)25/h1-5,10-11H,6-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRXWVYUCHGLIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101176473 | |
Record name | 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400088-85-9 | |
Record name | 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=400088-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(5-Nitro-2-pyridinyl)-4-[3-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101176473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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